molecular formula C18H15N5OS B3014289 N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1171064-05-3

N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B3014289
M. Wt: 349.41
InChI Key: KRKHWPGPISSICM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks like benzoyl chloride, amino pyridine derivatives, and pyrazine-2-carboxylic acid. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . Similarly, the synthesis of related pyrazole derivatives involves the conversion of pyrazole-3-carboxylic acid into the corresponding amide via reaction with amines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy. X-ray single-crystal diffraction is also employed to determine the positions of atoms, bond lengths, bond angles, and dihedral angles, providing a detailed understanding of the molecular geometry . For example, the crystal structure of some N-(thiazol-2-yl)benzamide derivatives revealed the presence of non-covalent interactions such as π-π interactions and hydrogen bonding, which are crucial for their gelation behavior .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various functionalization reactions. For instance, the reaction of pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine leads to the formation of pyrazole-3-carboxamide . Additionally, the oxidation and cyclization reactions are key steps in the synthesis of thiadiazolo[2,3-a]pyridine derivatives . These reactions are essential for the creation of the desired pharmacophore and for enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple functional groups such as amides, thiazoles, and pyrazoles contributes to their diverse chemical properties. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives, for example, is attributed to their ability to form stable non-covalent interactions in specific solvents . The cytotoxicity of the synthesized compounds against various cancer cell lines is also a significant chemical property, with some derivatives showing significant activity, indicating their potential as anticancer agents .

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

Research has identified substituted benzamides, which include structural analogs of N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit competitive inhibition with ATP and have shown significant in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).

Antimicrobial and Antibacterial Properties

A study on novel analogs of pyrazole derivatives, structurally similar to the compound , revealed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their antibacterial potency at non-cytotoxic concentrations, providing insight into their potential as antibacterial agents (Palkar et al., 2017).

Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a core structure with N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, were designed and synthesized as part of a study targeting Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited significant antituberculosis activity, highlighting their potential in treating tuberculosis infections (Jeankumar et al., 2013).

Catalytic Activity in Oxidation Reactions

Compounds structurally related to N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide have been utilized in nickel-catalyzed cross-coupling reactions with functionalized aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents. These reactions underscore the potential use of such compounds in facilitating smooth catalytic processes at room temperature, which could have implications in organic synthesis and industrial applications (Melzig et al., 2010).

Future Directions

The future directions for “N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide” could involve further exploration of its biological activities and potential applications. The compound could be investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Further molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-22-11-9-15(21-22)17(24)23(12-13-6-4-5-10-19-13)18-20-14-7-2-3-8-16(14)25-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKHWPGPISSICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

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